molecular formula C7H10O3 B2545649 1-Methyl-3-oxocyclopentane-1-carboxylic acid CAS No. 85729-35-7

1-Methyl-3-oxocyclopentane-1-carboxylic acid

Cat. No.: B2545649
CAS No.: 85729-35-7
M. Wt: 142.154
InChI Key: DSYSJIYHGXBBFE-UHFFFAOYSA-N
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Description

1-Methyl-3-oxocyclopentane-1-carboxylic acid is a keto acid derivative with the molecular formula C7H10O3. It is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-oxocyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Curtius rearrangement of 3-oxocyclopentanecarboxylic acid with diphenyl phosphoryl azide and triethylamine in tert-butanol . This reaction yields the corresponding boc-protected 1-(3-oxo)urea derivative, which can be further processed to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Methyl-3-oxocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-oxocyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The keto group in the compound can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-oxocyclopentane-1-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the methyl group at the 1-position distinguishes it from other similar compounds and can affect its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-methyl-3-oxocyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-7(6(9)10)3-2-5(8)4-7/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYSJIYHGXBBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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